3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
This compound belongs to the benzothiadiazine class, characterized by a bicyclic core structure with sulfonyl and sulfur-containing substituents. The molecule features a 4-propyl group at the 4-position of the benzothiadiazine ring and a (2-chloro-6-fluorobenzyl)sulfanyl moiety at the 3-position.
Key structural attributes:
- Core: Benzothiadiazine-1,1-dione (a sulfonamide-containing heterocycle).
- Position 3: Arylalkylsulfanyl group with halogen substitution (Cl, F).
- Position 4: Propyl chain, enhancing lipophilicity compared to non-alkylated analogs.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-propyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2S2/c1-2-10-21-15-8-3-4-9-16(15)25(22,23)20-17(21)24-11-12-13(18)6-5-7-14(12)19/h3-9H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKUFYLYXQHTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazine ring.
Introduction of the Propyl Group: The propyl group is introduced through alkylation reactions, often using propyl halides in the presence of a base.
Attachment of the Chlorofluorophenyl Group: This step involves the nucleophilic substitution reaction where the chlorofluorophenyl group is attached to the benzothiadiazine core via a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the chlorofluorophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorofluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced chlorofluorophenyl derivatives.
Substitution: Substituted benzothiadiazine derivatives.
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research:
Anticancer Activity
Several studies have indicated that benzothiadiazine derivatives possess anticancer properties. For instance, compounds structurally related to 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
Research has demonstrated that similar compounds exhibit antimicrobial effects against both gram-positive and gram-negative bacteria. The presence of the sulfanyl group is believed to enhance the compound's interaction with microbial membranes.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Therapeutic Applications
The unique structure of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione positions it as a versatile scaffold for drug development:
Potential Drug Development
Given its promising biological activities, this compound could serve as a lead for developing new therapeutic agents targeting cancer and inflammatory diseases. Structure-activity relationship (SAR) studies are essential to optimize its efficacy and reduce toxicity.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer properties of benzothiadiazine derivatives. The researchers synthesized various analogs and tested their activity against breast cancer cell lines. The results indicated that modifications to the phenyl group significantly enhanced cytotoxicity.
Case Study 2: Antimicrobial Screening
In another study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of several benzothiadiazine compounds. The results showed that compounds with electron-withdrawing groups exhibited increased activity against Staphylococcus aureus.
Mechanism of Action
The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to two closely related benzothiadiazine derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Position 4 Substitution
- The 4-propyl group in the target compound increases hydrophobicity compared to the 4H (unsubstituted) analogs in and BK61076. This modification likely enhances membrane permeability and metabolic stability, critical for pharmacokinetic optimization in drug development.
Position 3 Substitution
- In contrast, BK61078’s morpholin-4-yl-2-oxoethylsulfanyl substituent adds hydrogen-bonding capacity and polarity, which may improve aqueous solubility.
Molecular Weight and Drug-Likeness
- The target compound’s inferred molecular weight (~400–410 g/mol) approaches the upper limit of Lipinski’s “Rule of Five” (ideal range <500 g/mol). BK61078 (341.41 g/mol) and ’s compound (355.84 g/mol) are more compliant, suggesting better oral bioavailability.
Q & A
Q. What are the key considerations for synthesizing this benzothiadiazine derivative?
Synthesis requires precise control of reaction conditions, including temperature (typically 60–80°C), solvent polarity (e.g., methanol or acetonitrile), and pH (optimized to 4.6–5.0 using sodium acetate buffers). Catalysts like triethylamine or palladium-based systems may enhance sulfanyl group incorporation. Reaction progress should be monitored via thin-layer chromatography (TLC) to isolate intermediates .
Q. How should researchers characterize the compound’s structural integrity?
Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., propyl chain, chlorofluorophenyl group). Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with a sodium 1-octanesulfonate buffer (pH 4.6) ensures purity ≥95% .
Q. What preliminary biological assays are recommended for this compound?
Conduct in vitro antimicrobial susceptibility testing (e.g., MIC against S. aureus or E. coli) and cytotoxicity assays (e.g., MTT on HEK-293 cells). Compare results with structurally similar benzothiadiazines to establish baseline activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial assays). Control variables like solvent (DMSO concentration ≤1%) and cell passage number. Cross-validate findings with orthogonal assays (e.g., fluorescence-based ATP assays vs. colony counting) .
Q. What experimental design optimizes yield in multi-step synthesis?
Implement a split-plot factorial design to test variables (temperature, solvent ratio, catalyst loading). Use four replicates per condition and analyze via ANOVA to identify significant factors. For example, increasing methanol content from 35% to 50% in the mobile phase improves HPLC resolution of byproducts .
Q. How to assess environmental fate and biodegradation pathways?
Follow the INCHEMBIOL framework:
- Phase 1: Measure logP (octanol-water) and hydrolysis rates at pH 7.4 and 9.0.
- Phase 2: Use LC-MS/MS to track degradation products in simulated wastewater.
- Phase 3: Evaluate ecotoxicity via Daphnia magna acute toxicity tests .
Q. What advanced techniques elucidate the compound’s mechanism of action?
Perform molecular docking against target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate binding via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Compare results with negative controls (e.g., sulfanyl-free analogs) .
Q. How to address stability issues under physiological conditions?
Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via UV-Vis spectroscopy (λ = 270 nm). Stabilize formulations with lyoprotectants (trehalose) or enteric coatings for oral delivery .
Q. What strategies mitigate challenges in scaling up synthesis?
Optimize solvent selection (switch from THF to ethanol for greener chemistry) and implement continuous flow reactors to enhance mixing. Purify via recrystallization (ethanol/water) instead of column chromatography to reduce costs .
Q. How to study interactions with non-target biological systems?
Use metabolomics (GC-MS or LC-HRMS) to profile changes in hepatic cytochrome P450 enzymes. Pair with transcriptomics (RNA-seq) to identify off-target gene regulation (e.g., oxidative stress pathways) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
